2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a trimethoxyphenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Formation of the Acetohydrazide: The next step involves the reaction of the chlorophenyl methyl sulfide with hydrazine hydrate to form the corresponding acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C19H21ClN2O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-24-16-8-13(9-17(25-2)19(16)26-3)10-21-22-18(23)12-27-11-14-6-4-5-7-15(14)20/h4-10H,11-12H2,1-3H3,(H,22,23)/b21-10+ |
InChI Key |
DMLSJIKNZLRKCN-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSCC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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